D-Sorbitol-13C,d2

Quantitative Bioanalysis LC-MS/MS Isotope Dilution

Procurement choice: D-Sorbitol-13C,d2 is a dual-labeled (¹³C, ²H) polyol IS with a definitive +3 Da mass shift for unequivocal LC-MS/MS quantitation. Unlike unlabeled sorbitol, it co-elutes without signal interference; unlike single-isotope analogs, it resists H/D exchange & natural isotopologue overlap. Ideal for polyol pathway flux studies & absolute quantitation in complex matrices (plasma, tissue). Secure reliable, dual-modal tracing data—verify ≥98% purity & ambient shipping stability before purchase.

Molecular Formula C6H14O6
Molecular Weight 185.18 g/mol
Cat. No. B12411932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-13C,d2
Molecular FormulaC6H14O6
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2
InChIKeyFBPFZTCFMRRESA-MFCWALQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol-13C,d2: Dual-Labeled Stable Isotope Tracer for High-Confidence Metabolic Quantitation and Flux Analysis


D-Sorbitol-13C,d2 is a dual-labeled stable isotope analog of the six-carbon sugar alcohol D-sorbitol, incorporating one carbon-13 atom (¹³C) and two deuterium atoms (²H) in place of the natural ¹²C and ¹H isotopes . With a monoisotopic exact mass of 185.09494649 Da—a +3 Da mass shift relative to unlabeled D-sorbitol (182.17 Da)—this compound enables unequivocal differentiation from endogenous analyte signals in mass spectrometry applications [1]. As a member of the stable isotope-labeled polyol class, it serves as both an internal standard for quantitative analysis and a metabolic tracer for tracking carbon and hydrogen flux through carbohydrate pathways, including the polyol pathway involving aldose reductase and sorbitol dehydrogenase .

Why D-Sorbitol-13C,d2 Cannot Be Replaced by Unlabeled Sorbitol or Single-Isotope Analogs in Quantitative LC-MS and Metabolic Tracing


Substituting D-Sorbitol-13C,d2 with unlabeled sorbitol, single-isotope (¹³C-only or ²H-only) analogs, or structurally similar polyols introduces critical analytical and interpretive failures. Unlabeled sorbitol co-elutes with and is spectrometrically indistinguishable from endogenous sorbitol in biological matrices, rendering it useless as an internal standard for absolute quantitation [1]. Single-isotope analogs, while offering a mass shift, may be vulnerable to isotopic interference when the analyte naturally contains ¹³C isotopologues (~1.1% natural abundance per carbon) or when deuterium-labeled standards experience hydrogen-deuterium exchange under certain chromatographic conditions [2]. Furthermore, sorbitol analogs such as mannitol—a stereoisomer—differ in physicochemical properties, chromatographic retention, and ionization efficiency, leading to inaccurate matrix effect correction and compromised quantitative accuracy in LC-MS/MS workflows [3]. The dual-label design of D-Sorbitol-13C,d2 provides the requisite mass separation and chemical fidelity for precise, reproducible measurements across complex biological systems.

Quantitative Evidence for D-Sorbitol-13C,d2: Direct Performance Differentiation from Unlabeled and Single-Labeled Comparators


Isotope Dilution Quantitation: D-Sorbitol-13C,d2 Enables Correction of Matrix Effects Where Unlabeled Sorbitol Fails

In LC-MS/MS quantitative workflows, unlabeled sorbitol cannot function as an internal standard because it is spectrometrically indistinguishable from endogenous sorbitol present in biological samples. D-Sorbitol-13C,d2, with a +3 Da mass shift from the ¹³C and ²H labels, elutes with near-identical retention time to the analyte but produces distinct MS signals, enabling accurate correction for ion suppression/enhancement, extraction variability, and injection errors [1]. In contrast, structural analog internal standards (e.g., mannitol or xylitol) exhibit differential ionization efficiencies and chromatographic behavior, introducing quantitative bias [2].

Quantitative Bioanalysis LC-MS/MS Isotope Dilution Internal Standardization

Dual-Label Enhanced Specificity: +3 Da Separation Versus Single-Isotope Analogs in Complex Matrices

D-Sorbitol-13C,d2 incorporates both ¹³C and ²H labels, generating a +3 Da net mass increase (exact mass 185.09494649 Da) versus unlabeled sorbitol [1]. This dual-label strategy offers analytical advantages over single-isotope alternatives (e.g., D-Sorbitol-13C with +1 Da, or D-Sorbitol-d2 with +2 Da). The +3 Da shift provides greater separation from the natural ¹³C isotopologue distribution of endogenous sorbitol (~1.1% natural abundance per carbon atom, yielding ~6.6% M+1 signal), reducing spectral overlap and improving signal-to-noise ratios for low-abundance metabolite detection . The dual label also mitigates hydrogen-deuterium exchange artifacts that can compromise ²H-only standards under certain pH or temperature conditions [2].

Metabolomics Stable Isotope Labeling Mass Spectrometry Tracer Studies

Physicochemical Differentiation: Defined Mass Shift Enables Chromatographic Co-Elution Unattainable with Structural Analogs

A fundamental requirement for accurate internal standardization is that the internal standard and analyte exhibit identical or near-identical chromatographic retention and ionization behavior. D-Sorbitol-13C,d2, as a true isotopic analog, maintains the exact chemical structure and physicochemical properties of D-sorbitol, differing only in isotopic composition. This ensures co-elution under all chromatographic conditions and identical electrospray ionization efficiency in LC-MS [1]. In contrast, structural analog internal standards such as D-mannitol (stereoisomer) or xylitol (C5 polyol) display distinct retention times and variable ionization responses under given mobile phase and column conditions, introducing method-dependent quantitation errors [2].

Chromatography Analytical Chemistry Stable Isotope Internal Standard LC-MS Method Development

Isotopic Enrichment Specifications: ≥98% ¹³C and ≥98% ²H Purity Enables High-Confidence Tracer Studies

D-Sorbitol-13C,d2 is typically supplied with isotopic enrichment specifications of ≥98% for both the ¹³C and ²H labels . This high enrichment level is critical for metabolic flux studies where labeled substrate is administered to biological systems and downstream metabolite labeling patterns are analyzed via MS or NMR. Incomplete enrichment (e.g., <95% as sometimes encountered with lower-grade single-label products) introduces unlabeled or partially-labeled contaminant signals that complicate isotopomer distribution analysis and reduce the statistical power to detect pathway-specific fluxes [1].

Metabolic Flux Analysis Stable Isotope Tracers Polyol Pathway Isotopic Purity

Priority Research and Industrial Applications for D-Sorbitol-13C,d2 Based on Differential Capabilities


LC-MS/MS Absolute Quantitation of Endogenous Sorbitol in Pharmacokinetic and Clinical Studies

D-Sorbitol-13C,d2 serves as the ideal stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous sorbitol concentrations in complex biological matrices (plasma, urine, tissue homogenates). Its +3 Da mass shift enables complete chromatographic co-elution with the analyte while providing a distinct MS signal for isotope dilution calculations . This application is essential for studies evaluating sorbitol absorption, distribution, and clearance following dietary intake, pharmaceutical excipient exposure, or in the context of metabolic disorders such as diabetes where sorbitol accumulation via the polyol pathway is implicated in complications like neuropathy and cataractogenesis [1].

Metabolic Flux Analysis of the Polyol Pathway Using Dual-Label Tracing

The ¹³C and ²H labels in D-Sorbitol-13C,d2 enable simultaneous tracking of carbon backbone metabolism and hydrogen exchange reactions through the polyol pathway (aldose reductase and sorbitol dehydrogenase) . When administered to cell cultures or model organisms, the dual-label design allows researchers to measure flux from sorbitol to fructose (via SDH) and to glucose (via alternative pathways), while the ²H label can provide insights into NADPH/NADH cofactor utilization through deuterium incorporation patterns [1]. This dual-modal tracing capability is particularly valuable for investigating metabolic dysregulation in hyperglycemic conditions and for validating therapeutic interventions targeting aldose reductase inhibition.

High-Resolution NMR Structural and Mechanistic Studies of Carbohydrate-Protein Interactions

D-Sorbitol-13C,d2 provides distinct NMR-active nuclei (¹³C and ²H) that enable advanced spectroscopic applications beyond what unlabeled sorbitol or single-isotope analogs can offer. The ¹³C label at a specific carbon position enhances signal intensity and provides a clear spectral handle for tracking molecular interactions, while ²H incorporation enables deuterium isotope effect studies to probe hydrogen-bonding networks and enzyme active-site geometry . This combination is valuable for studying sorbitol binding to transport proteins, metabolic enzymes (e.g., aldose reductase, sorbitol dehydrogenase), and for elucidating reaction mechanisms in carbohydrate chemistry.

Technical Documentation Hub

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